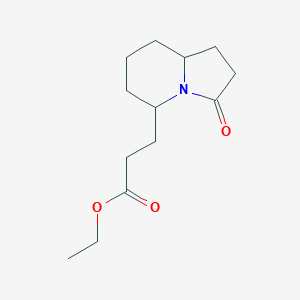
Ethyl 3-(3-oxooctahydroindolizin-5-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-oxooctahydroindolizin-5-yl)propanoate is a complex organic compound that belongs to the class of esters. This compound features a unique structure that includes an indolizine ring system, which is a bicyclic structure containing nitrogen. The presence of the ester functional group makes it a versatile compound in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-oxooctahydroindolizin-5-yl)propanoate typically involves the reaction of an appropriate indolizine derivative with ethyl 3-bromopropanoate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction conditions often require heating to facilitate the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-oxooctahydroindolizin-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-(3-oxooctahydroindolizin-5-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 3-(3-oxooctahydroindolizin-5-yl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active indolizine derivative, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(pyridin-2-ylthio)propanoate
- Ethyl 3-oxo-3-(1,3-thiazol-5-yl)propanoate
- Ethyl 3,3-di(1H-indol-3-yl)propanoate
Uniqueness
Ethyl 3-(3-oxooctahydroindolizin-5-yl)propanoate is unique due to its indolizine ring system, which imparts specific chemical and biological properties. This structural feature distinguishes it from other esters and makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
25305-20-8 |
|---|---|
Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
ethyl 3-(3-oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-5-yl)propanoate |
InChI |
InChI=1S/C13H21NO3/c1-2-17-13(16)9-7-11-5-3-4-10-6-8-12(15)14(10)11/h10-11H,2-9H2,1H3 |
InChI Key |
RQGHKMRPEFIQPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1CCCC2N1C(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















